(2Z)-6-bromo-2-[(3,4-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-6-bromo-2-[(3,4-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a complex organic compound with a unique structure that combines a chromene core with a thiazole ring and a brominated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-bromo-2-[(3,4-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Formation of the Thiazole Ring: This step involves the reaction of a suitable thioamide with a halogenated precursor to form the thiazole ring.
Coupling Reactions: The final step involves coupling the brominated chromene core with the thiazole ring and the dimethylphenyl group under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-bromo-2-[(3,4-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the imine group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Sodium azide, thiols, often in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Azide or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its chromene core and thiazole ring can impart interesting optical and electronic properties, making it useful in the development of organic semiconductors or fluorescent probes.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of (2Z)-6-bromo-2-[(3,4-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would depend on the biological context and the specific interactions between the compound and its target.
Comparison with Similar Compounds
Similar Compounds
(2Z)-6-chloro-2-[(3,4-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.
(2Z)-6-bromo-2-[(3,4-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxylate: Similar structure but with a carboxylate group instead of carboxamide.
Uniqueness
The presence of the bromine atom and the specific arrangement of functional groups in (2Z)-6-bromo-2-[(3,4-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can impart unique chemical and biological properties, such as enhanced reactivity or specific binding affinity to biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C21H16BrN3O2S |
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Molecular Weight |
454.3 g/mol |
IUPAC Name |
6-bromo-2-(3,4-dimethylphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C21H16BrN3O2S/c1-12-3-5-16(9-13(12)2)24-20-17(19(26)25-21-23-7-8-28-21)11-14-10-15(22)4-6-18(14)27-20/h3-11H,1-2H3,(H,23,25,26) |
InChI Key |
DFCCQPXMLSSGOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC4=NC=CS4)C |
Origin of Product |
United States |
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